molecular formula C12H15NO4S B2569328 N-(2-(benzofuran-2-yl)-2-methoxyethyl)methanesulfonamide CAS No. 2034421-37-7

N-(2-(benzofuran-2-yl)-2-methoxyethyl)methanesulfonamide

Cat. No. B2569328
CAS RN: 2034421-37-7
M. Wt: 269.32
InChI Key: APAPFMJLLDISIB-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through several methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary. For example, 2-Benzofuranyl methyl ketone has a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .

Scientific Research Applications

Regioselective Mesylation

Sun Young Kim et al. (1999) explored the effectiveness of 1 H -Benzotriazol-1-yl methanesulfonate as a selective mesylating agent, demonstrating its potential in differentiating amino groups within molecules. This reagent selectively mesylated primary amino groups over secondary ones and preferred amino groups over hydroxy groups, highlighting its utility in chemical synthesis and potentially in the modification or synthesis of compounds similar to N-(2-(benzofuran-2-yl)-2-methoxyethyl)methanesulfonamide Sun Young Kim et al., 1999.

Synthesis of 2-Substituted Benzoxazoles

Kumar et al. (2008) demonstrated a one-pot synthesis method for 2-substituted benzoxazoles using methanesulfonic acid as a catalyst. This method involves the reaction of 2-aminophenol with acid chlorides, suggesting applications in synthesizing benzofuran derivatives Kumar et al., 2008.

Indole Ring Construction

Hiroya et al. (2002) reported on the cyclization reactions of N-methanesulfonyl or N-ethoxycarbonyl derivatives of 2-ethynylanilines into indoles, catalyzed by copper(II) salts. This efficient method for constructing indole rings may offer insights into synthesizing complex molecules involving benzofuran structures Hiroya et al., 2002.

Fragmentation Patterns

Danikiewicz (1997) described the fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide and its derivatives upon electron ionization, contributing to understanding the molecular structure and stability of similar compounds Danikiewicz, 1997.

Transfer Hydrogenation

Ruff et al. (2016) synthesized N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, evaluating their application in the transfer hydrogenation of ketones. Such catalytic processes could be relevant for the functionalization or transformation of compounds related to this compound Ruff et al., 2016.

Mechanism of Action

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, (Benzofuran-2-yl)-2-propylaminopentane {( )-BPAP} is a benzofuran-based drug used as a catecholaminergic and serotonergic activity enhancer .

Safety and Hazards

The safety and hazards of benzofuran compounds can also vary. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially in the search for efficient antimicrobial candidates .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-12(8-13-18(2,14)15)11-7-9-5-3-4-6-10(9)17-11/h3-7,12-13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAPFMJLLDISIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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